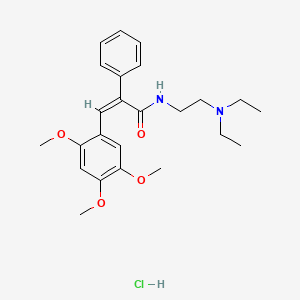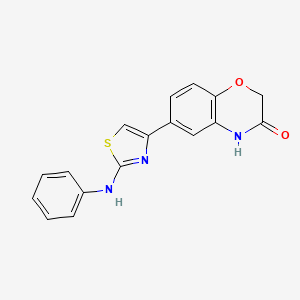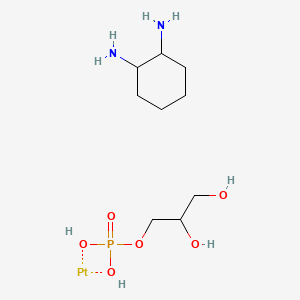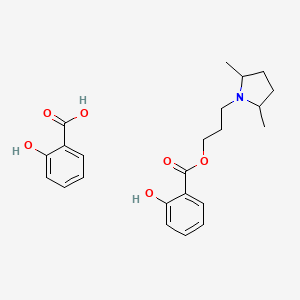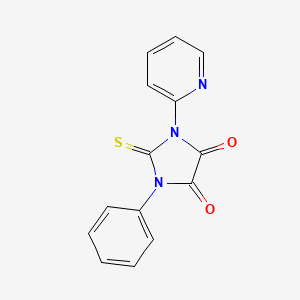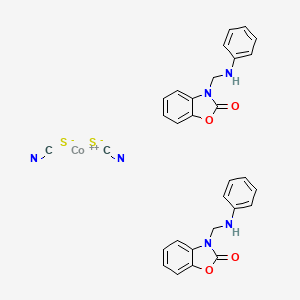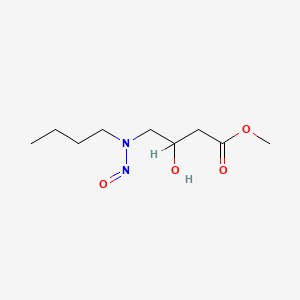
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate is a complex organic compound with a unique structure that includes a nitroso group, a hydroxy group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate typically involves the reaction of butylamine with nitrosating agents to form the nitrosoamine intermediate. This intermediate is then reacted with methyl 3-hydroxybutanoate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is an amine.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s nitroso group can interact with biological molecules, making it useful in studying nitrosation reactions in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate can be compared with other nitroso compounds and hydroxybutanoate esters:
Similar Compounds: Examples include Methyl 4-(methylnitrosoamino)-3-hydroxybutanoate and Ethyl 4-(butylnitrosoamino)-3-hydroxybutanoate.
Uniqueness: The presence of both a nitroso group and a hydroxy group in the same molecule makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
51938-20-6 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl 4-[butyl(nitroso)amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-5-11(10-14)7-8(12)6-9(13)15-2/h8,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
XZWDTKSOQSKANX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC(CC(=O)OC)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)



